molecular formula C23H39NO6 B125602 Prostaglandin D2 serinol amide

Prostaglandin D2 serinol amide

Cat. No.: B125602
M. Wt: 425.6 g/mol
InChI Key: YRUGYYZQISUWGN-AVMYJHFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D2 serinol amide is a bioactive lipid compound derived from prostaglandin D2. It is known for its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This compound exhibits cannabinoid agonist activity at the cannabinoid receptor 1 and is considered an important endogenous monoglyceride species . This compound is involved in various physiological processes, including inflammation, pain modulation, and immune response.

Scientific Research Applications

Prostaglandin D2 serinol amide has a wide range of scientific research applications, including:

Future Directions

Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states . Therefore, the prostaglandin D2 receptor 2 pathway is a novel and important therapeutic target for asthma .

Biochemical Analysis

Biochemical Properties

Prostaglandin D2 serinol amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This interaction suggests that this compound can modulate the activity of enzymes involved in lipid metabolism. Additionally, it interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in various physiological responses, including inflammation and immune regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to play a role in the regulation of type 2 inflammation, which involves various immune cells such as T helper type 2 cells, eosinophils, and mast cells . By interacting with these cells, this compound can influence the production of cytokines and other inflammatory mediators, thereby affecting immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. It acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, suggesting that it can interfere with lipid metabolism . Additionally, this compound interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in mediating its effects on inflammation and immune responses . These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it can influence stress-induced analgesia in animal models, with its effects varying depending on the duration of exposure . For instance, acute administration of this compound can reverse stress-induced analgesia in male rats, while chronic exposure may lead to different outcomes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . For example, intrathecal administration of this compound at specific dosages can modulate stress-induced analgesia in male rats, with higher doses potentially leading to adverse effects . These findings underscore the need for careful dosage considerations in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It is a stable analog of prostaglandin D2 2-glyceryl ester and can be metabolized by cyclooxygenase-2 (COX-2) and specific prostaglandin synthases . These metabolic pathways are crucial for the compound’s biological activity and its role in modulating inflammatory responses and other physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with prostaglandin receptors, which facilitate its distribution and localization within target tissues . Additionally, the compound’s stability and solubility properties influence its transport and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific biomolecules and its post-translational modifications. It is known to localize within specific cellular compartments, where it can exert its effects on enzyme activity and signaling pathways . The compound’s targeting signals and modifications play a crucial role in directing it to specific organelles, thereby influencing its biological activity and function.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2 serinol amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic applications.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions include prostaglandin D2-glyceryl esters and other related compounds that exhibit similar biological activities .

Properties

IUPAC Name

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGYYZQISUWGN-AVMYJHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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